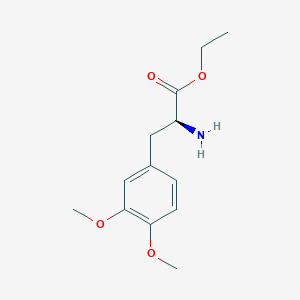

3-(3,4-Dimethoxyphenyl)alanine ethyl ester

説明

BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)alanine ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)alanine ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C13H19NO4 |

|---|---|

分子量 |

253.29 g/mol |

IUPAC名 |

ethyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3/t10-/m0/s1 |

InChIキー |

CKPXBRGEMOUHQJ-JTQLQIEISA-N |

異性体SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)N |

正規SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Therapeutic Potential of 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester Derivatives

This guide provides an in-depth exploration of 3-(3,4-dimethoxyphenyl)alanine ethyl ester, a versatile chemical scaffold with significant potential in drug discovery. We will delve into its synthesis, strategies for derivatization, and focus on its promising application as a foundational structure for developing potent phosphodiesterase (PDE) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agents.

Introduction: The Significance of the 3,4-Dimethoxyphenyl Scaffold

The 3-(3,4-dimethoxyphenyl)alanine core structure is a fascinating starting point for medicinal chemistry. It is a derivative of L-DOPA, a crucial neurotransmitter precursor, where the hydroxyl groups have been replaced by methoxy groups.[1] This modification significantly alters the molecule's electronic properties and lipophilicity, making it an attractive scaffold for exploring new biological activities. In drug discovery, the strategic modification of such core structures allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

This guide focuses on the ethyl ester of this alanine derivative and its potential as a platform for creating novel phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that regulate cellular function by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, intracellular levels of cAMP or cGMP rise, leading to a range of physiological effects, including smooth muscle relaxation, vasodilation, and reduced inflammation.[2][3] Consequently, PDE inhibitors are therapeutically valuable for treating conditions like erectile dysfunction, pulmonary arterial hypertension, and chronic obstructive pulmonary disease (COPD).[3][4]

Synthesis of the Core Scaffold: 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester

The synthesis of the parent compound, ethyl 3-(3,4-dimethoxyphenyl)alaninate, is a straightforward and well-documented process, typically achieved through Fischer esterification. This reaction provides a reliable and scalable route to the core scaffold, which serves as the primary building block for further derivatization.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established literature procedures.[5]

Objective: To synthesize ethyl 3-(3,4-dimethoxyphenyl)alaninate from 3-(3,4-dimethoxyphenyl)alanine.

Materials:

-

Absolute Ethanol (approx. 10 mL per gram of starting material)

-

Concentrated Sulfuric Acid (H₂SO₄) (approx. 0.7 mL per gram of starting material)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-dimethoxyphenylalanine (0.21 mole) in absolute ethanol (450 mL).[5]

-

Acid Catalysis: Carefully add concentrated sulfuric acid (31 mL) to the suspension while stirring. The addition is exothermic and should be done cautiously. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.[5] The elevated temperature drives the equilibrium of the esterification reaction towards the product.

-

Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture into a large beaker containing 1.6 L of water.[5] Prepare a solution of potassium carbonate (61 g in 200 mL of water) and add it slowly to the aqueous mixture until the solution is basic. This step neutralizes the sulfuric acid catalyst and deprotonates the ammonium salt of the product, rendering the ethyl ester soluble in organic solvents.

-

Extraction: Transfer the basified solution to a separatory funnel and extract with ethyl acetate (3 x 600 mL portions).[5] The organic product will partition into the ethyl acetate layer.

-

Washing and Drying: Combine the organic extracts and wash with water (1.4 L) to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate overnight and then filter.[5]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the final product, 3-(3,4-dimethoxyphenyl)alanine ethyl ester, as a light yellow-brown viscous oil.[5] The product may crystallize upon refrigeration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the core scaffold.

Therapeutic Application: Phosphodiesterase (PDE) Inhibition

The 3,4-dimethoxyphenyl motif is a key feature in many biologically active compounds, including several known PDE inhibitors. By using 3-(3,4-dimethoxyphenyl)alanine ethyl ester as a scaffold, novel derivatives can be designed to target specific PDE isozymes.

Mechanism of Action: PDE5 Inhibition

PDE5 inhibitors are a cornerstone treatment for erectile dysfunction and pulmonary hypertension.[3] Their mechanism relies on preventing the breakdown of cGMP in smooth muscle cells. Nitric oxide (NO) released from endothelial cells activates guanylate cyclase, which converts GTP to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. PDE5 inhibitors block the hydrolysis of cGMP to GMP, thus prolonging its effect.[2][3]

Caption: Mechanism of action for a PDE5 inhibitor.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on 3-(3,4-dimethoxyphenyl)alanine ethyl ester derivatives are emerging, we can infer critical design principles from related classes of PDE inhibitors. 3D-QSAR studies on other inhibitor series reveal that both steric and electrostatic fields are crucial for potent activity.[4]

-

The Phenyl Ring: The 3,4-dimethoxy substitution pattern is significant. These groups can form key hydrogen bonds or hydrophobic interactions within the active site of the enzyme. Modifications here, such as replacing methoxy groups with other substituents, would likely have a profound impact on potency.[8]

-

The Amine Group: The primary amine of the core scaffold is a prime handle for derivatization. Acylation to form amides or alkylation can introduce new functionalities that can probe different regions of the PDE active site. The chain length and nature of these substituents are critical determinants of biological potency.[9]

-

The Ethyl Ester: This group can be hydrolyzed in vivo by esterases, potentially acting as a prodrug feature.[9] Alternatively, it can be modified to other esters or amides to fine-tune solubility and cell permeability.

The table below summarizes hypothetical SAR trends for derivatives based on established principles for PDE inhibitors.

| Derivative Modification (at Amine) | Predicted PDE5 Inhibitory Activity | Rationale |

| N-Acetyl | Low to Moderate | A small, simple modification. May provide a baseline for activity but lacks extensive interactions with the active site. |

| N-Benzoyl | Moderate | The additional phenyl ring can engage in π-stacking interactions, which are often important for binding to PDE active sites.[10] |

| N-(4-Chlorobenzoyl) | Moderate to High | The electron-withdrawing chloro group can alter the electronic properties and potentially form halogen bonds, enhancing binding affinity.[8] |

| N-(3-Phenylpropyl) | High | A longer, flexible alkyl-aryl chain can access deeper hydrophobic pockets within the enzyme, a strategy seen in potent inhibitors.[11] |

Key Experimental Protocols

General Protocol for N-Acylation of the Core Scaffold

Objective: To synthesize an N-acyl derivative (amide) from 3-(3,4-dimethoxyphenyl)alanine ethyl ester.

Materials:

-

3-(3,4-dimethoxyphenyl)alanine ethyl ester (1.0 eq)

-

Acyl chloride or Carboxylic acid of choice (1.1 eq)

-

Coupling agent (e.g., DCC, EDCI) if using a carboxylic acid[12]

-

Base (e.g., Triethylamine, DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Setup: Dissolve the core scaffold (1.0 eq) and the base (2.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, pre-mix it with the coupling agent before addition.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the pure N-acyl derivative.

-

Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol for In Vitro PDE Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of synthesized derivatives against a specific PDE isozyme (e.g., PDE5).

Principle: The assay measures the rate of cGMP hydrolysis by the PDE5 enzyme. The inhibitory effect of a compound is quantified by its ability to reduce this rate.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Synthesized inhibitor compounds dissolved in DMSO

-

Detection system (e.g., commercial fluorescence polarization or luminescence-based kits)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer.

-

Reaction Mixture: In the wells of a microplate, add the PDE5 enzyme solution followed by the test compound solution (or DMSO for control wells).

-

Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubation: Incubate the plate at 30 °C for a fixed time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination and Detection: Stop the reaction and perform the detection step according to the manufacturer's protocol of the chosen assay kit. This typically involves adding a reagent that binds to the remaining cGMP or the produced GMP, generating a signal (e.g., fluorescence, luminescence).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives

The 3-(3,4-dimethoxyphenyl)alanine ethyl ester scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:

-

Broad PDE Profiling: Synthesized derivatives should be screened against a panel of PDE isozymes to determine their selectivity profile. High selectivity is crucial for minimizing off-target side effects.

-

Exploration of Other Therapeutic Areas: The 3,4-dimethoxyphenyl moiety is present in compounds with diverse biological activities, including anticancer and antimitotic agents.[12][14] New derivatives could be explored for these applications as well.

-

Pharmacokinetic Optimization: Lead compounds with high potency should be evaluated for their metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties to guide further optimization into viable drug candidates.

By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this versatile scaffold can be unlocked.

References

-

PrepChem.com. Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate.

-

PubMed. Intensely potent doxorubicin analogues: structure-activity relationship.

-

Nature. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.

-

MDPI. 3D-QSAR Study of Potent Inhibitors of Phosphodiesterase-4 Using a CoMFA Approach.

-

MDPI. Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate.

-

MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.

-

PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.

-

PubMed Central. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors.

-

PubMed Central. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino).

-

Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

-

NCBI Bookshelf. Phosphodiesterase Inhibitors.

-

ResearchGate. Preparation and characterization of new compounds for esters and polymers derived from furfural, study of some physical applications and evaluation of their biological activity.

-

Santa Cruz Biotechnology. 3-(3,4-Dimethoxyphenyl)-L-alanine.

-

Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)- L -alanine 97.

-

ResearchGate. Key Features for Designing Phosphodiesterase-5 Inhibitors.

-

Thermo Fisher Scientific. 3,4-Dimethoxy-L-phenylalanine, 97%.

-

PubChem. 3,4-Dimethoxyphenylalanine, L-.

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

-

PubMed. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.

-

MDPI. Biological Activity of Naturally Derived Naphthyridines.

-

PubMed Central. Crystal structure of (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one.

-

ChEMBL. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites.

-

Wikipedia. Partial lysergamide.

Sources

- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-(3,4-Dimethoxyphenyl)-L-alanine | CAS 32161-30-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]

- 8. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intensely potent doxorubicin analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Document: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL [ebi.ac.uk]

- 12. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester

Introduction: Context and Significance

3-(3,4-Dimethoxyphenyl)alanine ethyl ester, an important derivative of L-DOPA (3,4-dihydroxyphenylalanine), serves as a versatile building block in medicinal chemistry and organic synthesis. Its structural relationship to L-DOPA, a cornerstone therapy for Parkinson's disease, makes it a valuable precursor for synthesizing novel therapeutic agents and molecular probes.[1][2] The ethyl ester modification enhances its lipophilicity compared to the parent amino acid, a feature often exploited to improve solubility in organic solvents and modify pharmacokinetic properties.

This document provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester via Fischer-Speier esterification. Beyond a simple recitation of steps, this guide elucidates the chemical principles behind the protocol, offering insights into reaction mechanisms, safety considerations, and characterization techniques to ensure reproducible and high-purity results for the discerning researcher.

Synthesis Overview: The Fischer-Speier Esterification Approach

The synthesis proceeds via the acid-catalyzed esterification of 3-(3,4-Dimethoxyphenyl)alanine with absolute ethanol. Concentrated sulfuric acid serves as the catalyst, protonating the carboxylic acid and facilitating nucleophilic attack by ethanol. The reaction is driven to completion by refluxing, and the final product is isolated after a standard aqueous workup and extraction.

Figure 1: General workflow for the synthesis of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester.

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Required Purity | Supplier Notes |

| 3-(3,4-Dimethoxyphenyl)-L-alanine | C₁₁H₁₅NO₄ | 225.24 | 32161-30-1 | ≥97% | Starting Material[3][4] |

| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% (Anhydrous) | Reactant and Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated (95-98%) | Catalyst |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, ≥99% | Base for Neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade or higher | Extraction Solvent |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | Drying Agent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | For Workup |

Laboratory Equipment

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (2 L)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Vacuum pump

-

Standard laboratory glassware and clamps

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

-

Fume Hood: All steps, especially the handling of concentrated sulfuric acid and organic solvents, must be performed in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Handle with extreme care. When diluting or mixing, always add acid to water/alcohol slowly , never the other way around, to manage the highly exothermic reaction.

-

Solvent Hazards: Ethanol and ethyl acetate are flammable. Ensure no open flames or spark sources are present.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the esterification of 3,4-dimethoxyphenylalanine.[5]

1. Reaction Setup: a. To a 1 L round-bottom flask equipped with a magnetic stir bar, add 3-(3,4-Dimethoxyphenyl)alanine (47.0 g, 0.21 mol). b. Add absolute ethanol (450 mL) to the flask and stir to create a suspension.

2. Acid Catalysis: a. Place the flask in an ice-water bath to manage the heat generated in the next step. b. Slowly and carefully , add concentrated sulfuric acid (31 mL) dropwise to the stirring suspension over 15-20 minutes. A slight exotherm will be observed. The solids should dissolve as the amino acid salt is formed.

3. Reflux: a. Remove the ice bath and attach a reflux condenser to the flask. b. Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle. c. Maintain a gentle reflux for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

4. Quenching and Neutralization: a. After 5 hours, turn off the heat and allow the mixture to cool to room temperature. b. In a separate large beaker (at least 2 L), place deionized water (1.6 L). c. Slowly pour the cooled reaction mixture into the water with vigorous stirring. d. Prepare a solution of potassium carbonate (61 g) in deionized water (200 mL). e. Slowly add the potassium carbonate solution to the acidic aqueous mixture to neutralize the sulfuric acid. Caution: Carbon dioxide gas will evolve. Add the base in portions until the gas evolution ceases and the solution is basic (pH > 8, check with pH paper).

5. Product Extraction: a. Transfer the basified aqueous solution to a 2 L separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 600 mL portions). c. After each extraction, allow the layers to separate fully and drain the organic (top) layer. Combine the organic extracts.

6. Washing and Drying: a. Wash the combined organic extracts with deionized water (1 x 1.4 L) to remove any remaining inorganic salts. b. Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together. c. Filter the solution to remove the magnesium sulfate.

7. Solvent Removal and Product Isolation: a. Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C. b. Continue evaporation until a viscous, light yellow-brown oil remains. This is the crude 3-(3,4-Dimethoxyphenyl)alanine ethyl ester. c. The product may crystallize upon refrigeration.[5] For higher purity, column chromatography can be performed.

Expected Yield: Approximately 27 g (51%).[5]

Mechanism: The Chemistry Behind the Synthesis

The reaction follows the Fischer-Speier esterification mechanism, a classic acid-catalyzed nucleophilic acyl substitution.

Figure 2: Mechanism of Fischer-Speier Esterification.

Causality Behind Experimental Choices:

-

Absolute Ethanol: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium would shift the equilibrium back towards the reactants, reducing the yield. Using anhydrous ethanol and a large excess acts as both the solvent and a driving force for the reaction.

-

Concentrated H₂SO₄: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic, activating it for attack by the weakly nucleophilic ethanol. Sulfuric acid also acts as a dehydrating agent, further helping to drive the reaction forward.

-

Reflux: Increasing the temperature provides the necessary activation energy for the reaction and increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

-

Potassium Carbonate (K₂CO₃) for Neutralization: After the reaction, the product exists as an ammonium salt due to the acidic conditions. Adding a base deprotonates the amino group, rendering the ester product neutral and thus more soluble in the organic extraction solvent (ethyl acetate) than in the aqueous layer. K₂CO₃ is a suitable base as it is strong enough for this purpose but mild enough to minimize the risk of hydrolyzing the newly formed ester.

Product Characterization

To confirm the identity and purity of the synthesized 3-(3,4-Dimethoxyphenyl)alanine ethyl ester, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the methoxy groups on the aromatic ring (singlets around 3.8 ppm), the aromatic protons, and the protons of the alanine backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all carbon atoms, including the ester carbonyl carbon (around 173 ppm) and the carbons of the ethyl and methoxy groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 254.13 m/z).

-

Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester at approximately 1730-1740 cm⁻¹.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Wet ethanol or glassware. 3. Insufficient catalyst. 4. Inefficient extraction. | 1. Increase reflux time; monitor by TLC. 2. Ensure use of absolute ethanol and oven-dried glassware. 3. Verify the concentration and amount of H₂SO₄. 4. Ensure pH of the aqueous layer is >8 before extraction; perform additional extractions. |

| Product remains in aqueous layer during extraction | Incomplete neutralization. The product is still in its protonated (salt) form. | Add more potassium carbonate solution until the aqueous layer is distinctly basic (pH > 8). Re-extract. |

| Formation of an emulsion during extraction | High concentration of salts or amphiphilic impurities. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |

| Product is a dark, impure oil | Reaction may have been overheated, causing decomposition. | Ensure the heating mantle temperature is controlled to maintain a gentle reflux. Purify the crude product using silica gel column chromatography. |

References

-

PrepChem. (n.d.). Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. Retrieved from [Link]

- Google Patents. (n.d.). US6218566B1 - Process for manufacturing of L-DOPA ethyl ester.

- Google Patents. (n.d.). US20030135065A1 - Process for the production of L-DOPA ethyl ester.

-

Comptes Rendus Chimie. (2021). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. Retrieved from [Link]

-

Study.com. (n.d.). L-DOPA: Structure, Solubility & Synthesis. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2001). Pictet-Spengler condensation of the antiparkinsonian drug L-DOPA with D-glyceraldehyde. Opposite kinetic effects of Fe3+ and Cu2+ ions and possible implications for the origin of therapeutic side effects. Retrieved from [Link]

Sources

- 1. L-DOPA: Structure, Solubility & Synthesis | Study.com [study.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxy-L-Phenylalanin, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. prepchem.com [prepchem.com]

Preparation of L-DOPA analogs using 3-(3,4-Dimethoxyphenyl)alanine ethyl ester

Application Note: High-Purity Synthesis of L-DOPA Analogs via 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester

Executive Summary & Strategic Rationale

The synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine) analogs is a critical workflow in neurodegenerative drug discovery, particularly for Parkinson’s disease therapeutics aimed at bypassing the blood-brain barrier (BBB) or extending plasma half-life.

Direct modification of L-DOPA is synthetically arduous due to the zwitterionic nature of the amino acid and the high oxidative instability of the catechol moiety (1,2-dihydroxybenzene). The precursor 3-(3,4-Dimethoxyphenyl)alanine ethyl ester serves as an ideal "masked" scaffold. It offers two key advantages:

-

Solubility: The ethyl ester and methoxy groups render the molecule soluble in standard organic solvents (DCM, THF), unlike free L-DOPA.

-

Chemo-stability: The catechol is protected as a dimethyl ether, preventing premature oxidation to quinones or melanin-like polymers during N-functionalization or side-chain modification.

This guide details a modular protocol to generate L-DOPA analogs, focusing on N-functionalization followed by a controlled, two-stage deprotection sequence.

Synthetic Workflow & Decision Logic

The following decision tree outlines the critical path for synthesizing analogs. The logic prioritizes modifying the robust "masked" scaffold before exposing the sensitive catechol.

Figure 1: Modular synthetic workflow for L-DOPA analogs. The pathway emphasizes late-stage exposure of the catechol moiety to minimize oxidative degradation.

Detailed Experimental Protocols

Phase 1: Preparation of N-Functionalized Precursor

Context: This step creates the "Analog" identity (e.g., N-acetyl, N-benzyl) while the core is still protected. Example: Synthesis of N-Acetyl-3-(3,4-dimethoxyphenyl)alanine ethyl ester.

-

Dissolution: Dissolve 3-(3,4-Dimethoxyphenyl)alanine ethyl ester HCl salt (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the free amine. Stir at 0°C for 10 mins.

-

Acylation: Add Acetyl Chloride (1.1 equiv) or corresponding anhydride dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).

-

Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.[1]

Phase 2: Ester Hydrolysis (Saponification)

Objective: Cleave the ethyl ester to the carboxylic acid without affecting the methyl ethers.

Reagents:

-

Substrate (from Phase 1)

-

Lithium Hydroxide Monohydrate (LiOH[2]·H2O)

-

Solvent: THF:Water (3:1 ratio)[2]

Protocol:

-

Setup: Dissolve the substrate in THF/Water mixture.[2] Cool to 0°C.[2][3][4][5]

-

Addition: Add LiOH·H2O (2.0 equiv).

-

Execution: Stir at 0°C for 30 mins, then warm to RT. Reaction is typically complete in 1–2 hours.

-

Note: Avoid heating to prevent racemization of the alpha-carbon [1].

-

-

Workup:

Phase 3: Demethylation (The Critical Step)

Objective: Reveal the catechol moiety using Boron Tribromide (BBr3).[6] Safety Alert: BBr3 reacts violently with moisture.[7] This step requires strict anhydrous conditions.

Reagents:

-

Substrate (Dimethoxy acid from Phase 2)

-

Boron Tribromide (BBr3) (1.0 M solution in DCM)[5]

-

Solvent: Anhydrous DCM

-

Quench Buffer: 1M HCl + Ascorbic Acid (Antioxidant)

Protocol:

-

Inert Atmosphere: Flame-dry glassware and purge with Argon/Nitrogen.

-

Solvation: Dissolve the dimethoxy substrate in anhydrous DCM (0.05 M). Cool to -78°C (Dry ice/Acetone bath).

-

Reagent Addition: Add BBr3 (1.0 M in DCM) dropwise via syringe.

-

Stoichiometry: Use 3.0 to 4.0 equivalents (1 eq per methoxy, 1 eq for the acid, + excess for coordination) [2].

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Stir at 0°C for 2–4 hours.

-

Observation: A precipitate often forms (boron complex).

-

-

Quench (Critical):

-

Cool back to -10°C.

-

Slowly add Methanol (excess) to destroy excess BBr3 (Exothermic!).

-

Concentrate in vacuo to remove methyl borate byproducts.

-

-

Hydrolysis of Boron Complex:

-

Redissolve residue in minimal water/methanol.

-

Add Ascorbic Acid (1% w/v) to the solution immediately to prevent oxidation [3].

-

Stir for 30 mins.

-

-

Isolation:

-

Purify via Preparative HPLC (C18 column) using water/acetonitrile with 0.1% TFA.

-

Lyophilize immediately.

-

Technical Data & Validation

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature (BBr3) | Start at -78°C | Prevents side reactions and uncontrolled exotherms during Lewis acid addition. |

| pH Control (Workup) | pH < 3.0 | Catechols oxidize rapidly to quinones at pH > 7.0 (Autoxidation) [4]. |

| Atmosphere | Argon / N2 | Exclusion of O2 is vital once the catechol is deprotected. |

| Stoichiometry | 3-4 eq BBr3 | Boron coordinates to the carboxylic acid and amine; insufficient reagent leads to incomplete demethylation. |

Analytical Validation

-

1H NMR (D2O/DMSO-d6):

-

Success Indicator: Disappearance of two singlet peaks at ~3.7–3.8 ppm (Methoxy groups).

-

Aromatic Region: The 3,4-substitution pattern (ABX system) should remain intact, typically shifting slightly upfield upon demethylation.

-

-

Visual QC:

-

The final lyophilized powder should be white to off-white .

-

Failure Mode: A pink, brown, or black solid indicates oxidation (formation of dopaquinone/melanin) [5].

-

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Retrieved from

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from

-

Zhou, Y. Z., et al. (2012). Studies of the Rate Constant of L-DOPA Oxidation and Decarboxylation by HPLC. ResearchGate. Retrieved from

-

Broncova, G., et al. (2021). Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline. National Institutes of Health (PMC). Retrieved from

-

Chaiyasut, C., et al. (2022).[5] Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds. MDPI. Retrieved from

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

Application Note: N-Protection Strategies for 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester

This Application Note is designed for researchers and drug development professionals requiring high-fidelity N-protection of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester . This intermediate is a critical scaffold in the synthesis of L-DOPA analogs, isoquinoline alkaloids, and peptidomimetics.

The guide prioritizes orthogonality , yield maximization , and preservation of the ethyl ester , offering three validated protocols: Boc (Acid-labile), Cbz (Hydrogenolysis-labile), and Fmoc (Base-labile).

Strategic Analysis & Protecting Group Selection

The substrate, 3-(3,4-Dimethoxyphenyl)alanine ethyl ester (1) , presents two specific chemoselectivity challenges:

-

Ethyl Ester Stability: The ester moiety is susceptible to hydrolysis under strong basic conditions (e.g., NaOH, LiOH) or prolonged exposure to aqueous acids.

-

Electron-Rich Aromatic Ring: The 3,4-dimethoxy substitution makes the phenyl ring electron-rich. While generally stable, highly electrophilic reagents or strong Lewis acids should be avoided to prevent inadvertent Friedel-Crafts side reactions.

Decision Matrix: Selecting the Right Group

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Deprotection | Acid (TFA or HCl/Dioxane) | Base (Piperidine or DBU) | |

| Orthogonality | Stable to Base & Hydrogenolysis | Stable to Acid (mild) & Base | Stable to Acid |

| Ester Compatibility | High (Basic workup safe) | High | Moderate (Avoid strong base during installation) |

| Racemization Risk | Low (Urethane protection) | Low | Low |

| Recommended For | Solid-phase synthesis, acid-stable targets | Solution-phase, hydrogenolysis-compatible targets | Base-sensitive targets, SPPS |

Experimental Protocols

Protocol A: N-Boc Protection (Recommended for General Synthesis)

Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (

Materials

-

Substrate: 3-(3,4-Dimethoxyphenyl)alanine ethyl ester HCl salt (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Triethylamine (

) (2.5 equiv) [Note: Extra base needed to neutralize HCl salt] -

Solvent: Dichloromethane (DCM) (Anhydrous preferred)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the substrate (HCl salt) in DCM (10 mL per gram of substrate).

-

Neutralization: Cool to 0°C. Add

dropwise. The suspension should clear as the free base is liberated. -

Addition: Add

(dissolved in minimal DCM) dropwise over 10 minutes. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). Staining with Ninhydrin will show the disappearance of the free amine (purple spot).

-

-

Workup (Critical for Purity):

-

Wash organic layer with 10% Citric Acid (2x) to remove excess

and trace amine. Avoid strong HCl to prevent Boc cleavage. -

Wash with Saturated

(2x) and Brine (1x). -

Dry over

, filter, and concentrate in vacuo.

-

-

Validation: Product is typically a viscous oil or low-melting solid.

-

1H NMR (CDCl3): Look for t-Butyl singlet (~1.4 ppm, 9H) and Ethyl quartet/triplet.

-

Protocol B: N-Cbz Protection (Robust & Scalable)

Mechanism: Schotten-Baumann reaction using Benzyl Chloroformate (Cbz-Cl).

Rationale: Uses mild inorganic base (

Materials

-

Substrate: 3-(3,4-Dimethoxyphenyl)alanine ethyl ester HCl salt (1.0 equiv)

-

Reagent: Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)

-

Base: Sodium Bicarbonate (

) (3.0 equiv) -

Solvent: THF / Water (1:1 mixture)

Step-by-Step Procedure

-

Dissolution: Dissolve substrate and

in Water/THF (1:1). Cool to 0°C.[1][2] -

Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes.

-

Control: Keep temperature < 5°C to minimize hydrolysis of Cbz-Cl.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT and stir for 12 hours.

-

Workup:

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).[3]

-

Wash combined organics with 1M HCl (cold, rapid wash), Water, and Brine.

-

Dry over

and concentrate.

-

-

Purification: If necessary, recrystallize from EtOAc/Hexanes.

Protocol C: N-Fmoc Protection (For SPPS Readiness)

Mechanism: Carbamate formation using Fmoc-OSu. Rationale: Fmoc-Cl is too reactive and can cause dipeptide formation. Fmoc-OSu is milder and suppresses side reactions.[4]

Materials

-

Substrate: 3-(3,4-Dimethoxyphenyl)alanine ethyl ester HCl salt (1.0 equiv)

-

Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 equiv)

-

Base:

(2.5 equiv)[5] -

Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)

Step-by-Step Procedure

-

Setup: Dissolve

in water. Add substrate.[2][3][6] Add Acetone to solubilize. -

Addition: Add Fmoc-OSu portion-wise (solid) or as a solution in Acetone at 0°C.

-

Note: The pH should be maintained around 8–9. If it drops, add dilute

. Avoid pH > 10 to protect the Fmoc group (base labile) and the ethyl ester.

-

-

Reaction: Stir at RT for 18–24 hours.

-

Workup:

-

Storage: Store Fmoc derivatives at 4°C; they are stable but sensitive to primary amines.

Visualization & Logic

Workflow Diagram: N-Protection of 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester

Caption: Decision tree and workflow for selecting and executing N-protection based on downstream synthetic requirements.

Analytical Validation (Expected Data)

When validating the protected product, ensure the following spectral characteristics are met to confirm N-protection and ester integrity.

| Moiety | 1H NMR Signal (CDCl3, 400 MHz) | Diagnostic Change |

| Ethyl Ester | Quartet ~4.1 ppm (2H), Triplet ~1.2 ppm (3H) | Must remain unchanged. Loss indicates hydrolysis. |

| Methoxy Groups | Singlets ~3.80–3.85 ppm (6H) | Distinct sharp singlets. |

| N-Boc | Singlet ~1.42 ppm (9H) | New strong signal. |

| N-Cbz | Multiplet ~7.3 ppm (5H), Singlet ~5.1 ppm (2H) | Aromatic region expansion + Benzylic CH2. |

| N-Fmoc | Doublets ~7.7–7.3 ppm (8H), Multiplets ~4.2–4.5 ppm (3H) | Characteristic fluorenyl pattern. |

| Amide NH | Broad doublet ~5.0–5.5 ppm (1H) | Indicates successful N-acylation. |

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard reference for deprotection/protection stability).

-

Organic Syntheses, Coll. Vol. 89, p. 131 (2012). Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes.[8] (Describes handling of 3,4-dimethoxyphenylalanine derivatives).

-

BenchChem Technical Guide. The Chemistry of Fmoc Protecting Group and Deprotection Conditions. (Detailed protocols for Fmoc-OSu usage).

-

Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Protocols. (Schotten-Baumann conditions for Cbz).[5]

-

Sigma-Aldrich Protocol. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. (Base sensitivity data).

Sources

Application Note: Catalytic Asymmetric Hydrogenation of 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester Precursors

Abstract

This application note details the protocol for the enantioselective catalytic hydrogenation of ethyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate , a key precursor in the synthesis of 3-(3,4-dimethoxyphenyl)alanine ethyl ester. This molecule is a structural analog of L-DOPA and a critical intermediate in the development of neuroactive pharmaceuticals and peptidomimetics. We utilize a Rhodium(I)-bisphosphine catalytic system to achieve high enantiomeric excess (>95% ee) and quantitative conversion under mild conditions.

Introduction & Strategic Rationale

The synthesis of non-proteinogenic amino acids, particularly L-DOPA derivatives, requires rigorous stereocontrol. The target molecule, 3-(3,4-dimethoxyphenyl)alanine ethyl ester , is traditionally accessed via the asymmetric hydrogenation of its

Why Catalytic Hydrogenation?

While enzymatic resolution and chiral auxiliary methods exist, asymmetric catalytic hydrogenation is the industrial gold standard (derived from the Monsanto L-DOPA process) due to:

-

Atom Economy: 100% atom economy (excluding solvent).

-

Scalability: Low catalyst loadings (S/C > 1000:1) make it viable for multi-gram to kilogram scales.

-

Purification: The product is often generated in high purity, requiring minimal workup compared to resolution methods.

The Chemical Challenge

The primary challenge is the face-selective delivery of hydrogen to the prochiral olefin. The (Z)-enamide substrate coordinates with the cationic Rh(I) metal center, where the chiral ligand creates a steric environment that energetically favors one diastereomeric transition state over the other.

Mechanistic Insight

The reaction follows the unsaturated route (dihydride mechanism) typical of cationic Rh(I)-diphosphine complexes (e.g., [Rh(COD)(DIPAMP)]BF

Key Mechanistic Steps:

-

Solvation: The precatalyst (diene complex) loses the diene (COD) in methanol, forming the solvated active species.

-

Substrate Binding: The enamide substrate binds bidentately via the alkene and the amide oxygen. This step is rapid and reversible.

-

Oxidative Addition: Dihydrogen adds to the Rh complex. This is often the turnover-limiting and stereo-determining step.

-

Migratory Insertion: The hydride transfers to the

-carbon, forming a metal-alkyl species. -

Reductive Elimination: The product is released, and the active catalyst is regenerated.

Visualization: Catalytic Cycle

Figure 1: Simplified catalytic cycle for the Rh(I)-catalyzed asymmetric hydrogenation of dehydroamino acids. The stereo-determining step is typically the oxidative addition of dihydrogen.

Experimental Protocol

Materials & Equipment[1]

-

Substrate: Ethyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate (Synthesis: condensation of 3,4-dimethoxybenzaldehyde with N-acetylglycine ethyl ester).

-

Catalyst: [Rh(COD)((R,R)-DIPAMP)]BF

(CAS: 56977-24-3) OR (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) triflate ((S,S)-Et-DuPhos-Rh). -

Solvent: Methanol (Anhydrous, Degassed).

-

Hydrogen Source: H

gas (UHP grade, 99.999%). -

Vessel: High-pressure stainless steel autoclave (Parr Instrument) or heavy-wall glass pressure bottle (for <60 psi).

Critical Process Parameters (CPPs)

| Parameter | Range | Optimal | Rationale |

| Pressure | 1 – 10 bar | 3 – 5 bar | Higher pressure increases rate but rarely affects ee for this class of substrates. |

| Temperature | 20°C – 50°C | 25°C (RT) | Higher T can degrade enantioselectivity; lower T reduces rate. |

| Solvent | MeOH, EtOH | MeOH | Methanol ensures complete solubility and rapid ligand exchange. |

| S/C Ratio | 100:1 – 10,000:1 | 500:1 | Balance between reaction speed and catalyst cost. |

Step-by-Step Procedure

Step 1: Substrate Preparation (The Precursor) Note: Ensure the starting enamide is strictly the (Z)-isomer. The (E)-isomer hydrogenates much slower and often with lower enantioselectivity.

-

Recrystallize the crude Ethyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate from EtOH/Water to ensure purity >98%.

-

Dry thoroughly under high vacuum to remove trace water.

Step 2: Catalyst Loading (In Glovebox or Schlenk Line) Strict exclusion of oxygen is required to prevent phosphine oxidation.

-

In a Schlenk flask, dissolve the substrate (1.0 mmol, 293 mg) in degassed anhydrous Methanol (5 mL).

-

In a separate vial, dissolve the Rh-catalyst (0.002 mmol, ~1.5 mg for S/C=500) in degassed Methanol (1 mL).

-

Transfer the catalyst solution to the substrate solution via cannula or gas-tight syringe.

Step 3: Hydrogenation

-

Transfer the reaction mixture to the autoclave/pressure vessel.

-

Purge Cycle: Pressurize with H

to 5 bar, then vent to 1 bar. Repeat 3 times to remove all N -

Pressurize to final setpoint (4 bar / ~60 psi).

-

Stir vigorously (1000 rpm) at 25°C for 2–4 hours.

-

Monitoring: Reaction progress can be checked by H

uptake (pressure drop) or by taking an aliquot for TLC (EtOAc:Hexane 1:1).

-

Step 4: Workup & Analysis

-

Vent H

gas carefully (fume hood). -

Concentrate the solution on a rotary evaporator to obtain the crude N-acetyl amino ester.

-

Purification: Flash chromatography (SiO

, EtOAc/Hexane) or simple filtration through a celite pad if the catalyst residue must be removed (often not necessary for crude analysis).

Analytical Validation

-

Conversion:

H NMR (CDCl -

Enantiomeric Excess (% ee): Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Eluent: Hexane:Isopropanol (90:10).

-

Flow: 1.0 mL/min.

-

Detection: UV 254 nm.

-

Visualization: Experimental Workflow

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O | Ensure rigorous degassing of MeOH. Use a glovebox for catalyst handling. |

| Low Conversion | Substrate inhibition. | Check substrate purity; trace sulfur or halides from precursor synthesis can kill Rh. |

| Low ee | Wrong solvent. | Switch from MeOH to MeOH:Benzene (1:1) or pure TFE (Trifluoroethanol). |

| Low ee | H | While less sensitive, ensure pressure > 2 bar to ensure rapid oxidative addition. |

Safety Considerations

-

Hydrogen Gas: Extremely flammable. Ensure the autoclave is grounded and leak-tested. Work in a well-ventilated area.

-

Catalysts: Rhodium complexes are expensive and potentially toxic. Handle with gloves.

-

Pressure: Never exceed the rated pressure of glass vessels. Use safety shields.

References

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

-

Burk, M. J. , et al. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions.[1] Journal of the American Chemical Society, 115(22), 10125–10138. Link

-

Vineyard, B. D., Knowles, W. S. , et al. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946–5952. Link

-

Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands.[1][2] Accounts of Chemical Research, 37(9), 633–641. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester

Welcome to the technical support center for the purification of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific principles and practical steps to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of crude 3-(3,4-Dimethoxyphenyl)alanine ethyl ester after synthesis?

A1: Crude 3-(3,4-Dimethoxyphenyl)alanine ethyl ester is often isolated as a viscous, light yellow-brown oil. In some cases, it may slowly crystallize upon refrigeration. This oily nature can present challenges for purification, making recrystallization a critical step.

Q2: Why is recrystallization the preferred method of purification for this compound?

A2: Recrystallization is a powerful technique for purifying solid organic compounds. It is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals, leaving the impurities dissolved in the mother liquor. This method is often more scalable and cost-effective than chromatographic techniques for achieving high purity.

Q3: What are the key characteristics of a good recrystallization solvent?

A3: An ideal solvent for recrystallization should:

-

Not react with the compound to be purified.

-

Dissolve the compound sparingly or not at all at room temperature, but dissolve it completely at the solvent's boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Have a boiling point lower than the melting point of the compound to prevent "oiling out".

-

Be volatile enough to be easily removed from the purified crystals.

-

Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.

Optimal Solvent Systems

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization. Based on the structure of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester, which contains an ester functional group and an aromatic ring, solvents of intermediate polarity are a good starting point.

Single Solvent Systems

A single solvent system is the simplest approach. The ideal single solvent will exhibit a large difference in the solubility of the compound at high and low temperatures.

Mixed Solvent Systems (Solvent/Anti-Solvent)

When a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid (cloudy), indicating the onset of crystallization. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Recommended Solvent Systems

The following table provides a starting point for solvent screening. It is always recommended to perform small-scale solubility tests before committing to a large-scale recrystallization.

| Solvent System | Type | Rationale & Expected Outcome |

| Ethyl Acetate | Single | The ester functional group in the solvent aligns with the ester in the target molecule ("like dissolves like"). It is a moderately polar solvent with a suitable boiling point (77 °C). Often a good starting point. |

| Isopropanol (IPA) | Single | A polar protic solvent that can interact with the ester and amine functionalities. May show good solubility at elevated temperatures. |

| Toluene | Single | A non-polar aromatic solvent that can interact with the dimethoxyphenyl ring. Useful if the compound is less polar than anticipated. |

| Ethyl Acetate / Hexane | Mixed | Ethyl acetate acts as the "good" solvent and hexane as the "anti-solvent". This is a very common and effective system for compounds of intermediate polarity. |

| Acetone / Water | Mixed | Acetone is a polar aprotic "good" solvent, while water is a polar protic "anti-solvent". This can be effective if the compound has sufficient polarity to dissolve in hot acetone. |

| Methanol / Water | Mixed | Similar to acetone/water, but with methanol as the "good" solvent. The high polarity of methanol may lead to high solubility, so careful addition of water is necessary. |

Experimental Protocol: Solvent Screening

-

Place approximately 20-30 mg of your crude 3-(3,4-Dimethoxyphenyl)alanine ethyl ester into a small test tube.

-

Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

-

Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystalline solid.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated.

-

Causality: This occurs when the solute is no longer soluble in the solvent but the temperature is still above the compound's melting point in the presence of the solvent. It can also be caused by impurities depressing the melting point.

-

Solutions:

-

Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.

-

Change Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, switch to a mixed solvent system where crystallization can be induced at a lower temperature.

-

Lower the Cooling Temperature: For some compounds, crystallization may only occur at very low temperatures. Try cooling the solution in a dry ice/acetone bath.

-

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: The absence of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used.

-

Causality: An excess of solvent keeps the compound dissolved even at low temperatures.

-

Solutions:

-

Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. Once the volume is reduced, allow the solution to cool again.

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.

-

-

Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes turbid.

-

Q: The crystal yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

-

Causality: This can be due to using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound is still significantly soluble when cold.

-

Solutions:

-

Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound.

-

Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath for at least 30 minutes).

-

"Second Crop" of Crystals: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooled again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.

-

Q: My purified crystals are colored, but the pure compound should be white. How do I remove the color?

A: Colored impurities can sometimes co-crystallize with the desired product.

-

Causality: Highly colored impurities may be present in the crude material.

-

Solutions:

-

Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, reducing the yield. Perform a hot filtration to remove the charcoal before cooling.

-

Repeat Recrystallization: A second recrystallization will often remove residual colored impurities.

-

Visualizing the Workflow

Solvent Selection Decision Tree

Caption: A workflow for troubleshooting common recrystallization issues.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]

-

LibreTexts Chemistry. 4. Crystallization. [Link]

-

LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]

-

PrepChem. Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. [Link]

Technical Support Center: Scale-Up of 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester Production

This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester. Drawing from established chemical principles and process optimization data, this document addresses common issues in a direct question-and-answer format.

Section 1: Synthesis Overview and Key Scale-Up Considerations

The most common and industrially viable route for producing 3-(3,4-Dimethoxyphenyl)alanine ethyl ester is the direct acid-catalyzed esterification (Fischer esterification) of 3-(3,4-Dimethoxyphenyl)-L-alanine with ethanol.[1] While straightforward at the lab scale, scaling this process introduces significant challenges related to reaction equilibrium, impurity control, and product isolation.

The reaction is governed by an equilibrium that must be actively driven towards the product.[2] On a larger scale, this requires efficient removal of the water byproduct, which can be mechanically and energetically demanding. Furthermore, the work-up, particularly the neutralization and crystallization steps, requires precise control to ensure high purity and yield.[3][4]

Caption: Fischer esterification of 3-(3,4-Dimethoxyphenyl)-L-alanine.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during scale-up.

Category 1: Low Reaction Conversion & Yield

Question: My reaction stalls at 60-70% conversion even after prolonged heating. What is limiting the reaction?

Answer: This is a classic sign of equilibrium limitation in Fischer esterification. The reaction produces one mole of water for every mole of ester formed. As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) accelerates, leading to a net equilibrium.[2]

-

Causality: At scale, the surface area-to-volume ratio decreases, making simple distillation less effective for water removal. The large excess of ethanol can form a low-boiling azeotrope with water, but this must be actively removed.

-

Troubleshooting Steps:

-

Implement Azeotropic Reflux: Use a Dean-Stark apparatus or a similar setup with a solvent that forms a low-boiling azeotrope with water (e.g., toluene). While ethanol itself forms an azeotrope, adding a co-solvent can improve the efficiency of water separation.[5]

-

Increase Ethanol Excess: While not always economical, increasing the molar equivalent of ethanol can shift the equilibrium towards the product according to Le Châtelier's principle. However, this increases solvent volume and removal costs.

-

Use a Dehydrating Agent: Incorporating molecular sieves can sequester water in situ. This is more practical for smaller-scale reactions but can be adapted for larger scales if the cost is justifiable.

-

Catalyst Activity: Ensure the acid catalyst has not been neutralized or degraded. If using HCl gas, ensure it has been adequately sparged into the mixture. If using a solid acid catalyst, ensure it hasn't been fouled.

-

Question: I'm observing a significant loss of product during work-up and isolation. Where could it be going?

Answer: Product loss during work-up is a common scale-up issue, often traced to the neutralization and extraction steps. The product contains a basic amine and an ester functional group, making its solubility highly pH-dependent.

-

Causality:

-

Incomplete Extraction: The protonated form of the ester (at low pH) is highly water-soluble. If you extract with an organic solvent before proper neutralization, a significant portion of the product will remain in the aqueous phase.

-

Ester Hydrolysis: During neutralization, localized "hot spots" of high pH can catalyze the hydrolysis of the ethyl ester back to the carboxylic acid starting material.[6] This is especially problematic if using a strong base like NaOH and adding it too quickly.

-

Emulsion Formation: At larger scales, vigorous mixing during extraction can lead to stable emulsions, trapping the product in the interfacial layer.

-

-

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low isolated yield.

Category 2: Impurity Formation & Control

Question: My final product is contaminated with the starting material, 3-(3,4-Dimethoxyphenyl)-L-alanine. How can I improve purity?

Answer: This is directly related to incomplete reaction conversion. See the troubleshooting steps in Category 1. For purification, the difference in polarity and charge state between the amino acid and its ester can be exploited.

-

Purification Strategy:

-

Acid/Base Wash: During work-up, after extraction into an organic solvent, perform a wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution). The unreacted amino acid has a free carboxylic acid group, which will be deprotonated to form a water-soluble carboxylate salt, partitioning it into the aqueous layer. The desired ester, lacking the acidic proton, will remain in the organic phase.

-

Recrystallization: If the starting material co-crystallizes with the product, a carefully selected recrystallization solvent system is necessary. Consider solvent systems like ethyl acetate/heptane or toluene/heptane.

-

Question: I am detecting a high molecular weight impurity that I suspect is a dipeptide. Why is this forming and how can I prevent it?

Answer: Under the acidic and heated conditions of esterification, amino acids can undergo intermolecular condensation to form peptide bonds.[7] The formation of N-[3-(3,4-Dimethoxyphenyl)acetyl]-3-(3,4-Dimethoxyphenyl)alanine ethyl ester is a plausible side reaction.

-

Causality: The reaction is driven by the activation of the carboxylic acid by the acid catalyst, which can then be attacked by the amine of another molecule. This is more prevalent at higher temperatures and with prolonged reaction times.

-

Prevention & Removal:

-

Lower Reaction Temperature: If possible, lower the reaction temperature and compensate with a longer reaction time or a more efficient water removal method.

-

Catalyst Choice: Some catalysts may favor this side reaction more than others. Compare results between sulfuric acid, HCl, and solid acid catalysts.

-

Chromatography: This impurity is significantly less polar than the starting material but more polar than the desired product. It can typically be removed by column chromatography, although this is not ideal for large-scale production. Optimizing crystallization may be sufficient to purge this impurity.

-

Category 3: Work-up & Isolation Issues

Question: The crystallization of the free base is inconsistent. Sometimes it oils out, and other times it forms fine particles that are difficult to filter. How can I achieve a robust crystallization process?

Answer: The product is described as an oil that crystallizes upon cooling, which indicates a challenging crystallization.[1] Inconsistent results are often due to variations in supersaturation, cooling rate, and nucleation. Patents for the closely related L-DOPA ethyl ester highlight the criticality of pH control and seeding for successful crystallization.[3][4]

-

Troubleshooting Steps:

-

Precise pH Control: The final pH of the aqueous solution before or during crystallization is critical. A pH range of 6.5-8.2 is often cited for similar compounds.[4] Use a calibrated pH meter and add the neutralizing base slowly with good agitation to avoid pH overshooting.

-

Seeding: Develop a seeding protocol. A small amount (0.1-1.0% w/w) of pure crystalline product should be added at a specific temperature where the solution is just saturated. This provides nucleation sites and promotes the growth of larger, more easily filterable crystals.[4]

-

Controlled Cooling: Implement a programmed cooling ramp. A typical profile might be: cool to 30-40°C, seed, hold for 1-2 hours to allow crystal growth, then cool slowly to 0-5°C to maximize yield. Crash cooling is a primary cause of oiling out or fine particle formation.

-

Solvent Selection: Ensure the extraction solvent is appropriate. Ethyl acetate is commonly used.[1][3] The presence of co-solvents or residual ethanol can significantly impact solubility and crystallization behavior. Ensure the reaction solvent is thoroughly removed before work-up.

-

Use of Antioxidants: The catechol-like structure is prone to oxidation, which can generate colored impurities that inhibit crystallization. Adding a small amount of an antioxidant like sodium metabisulfite or butylated hydroxytoluene (BHT) during the work-up can improve product quality and crystallization.[3][4]

-

Section 3: Key Experimental Protocols

Protocol 1: Scaled-Up Fischer Esterification with Azeotropic Water Removal

This protocol is designed for a 100 g scale of 3-(3,4-Dimethoxyphenyl)-L-alanine.

-

Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.

-

Charging: Charge the reactor with 3-(3,4-Dimethoxyphenyl)-L-alanine (100 g, 0.444 mol), absolute ethanol (800 mL), and toluene (200 mL).

-

Catalysis: Cool the mixture to <15°C. Slowly add concentrated sulfuric acid (43.5 g, 0.444 mol) while maintaining the internal temperature below 25°C.

-

Reaction: Heat the reactor jacket to initiate a steady reflux (internal temp ~80-85°C). Collect the water/ethanol/toluene azeotrope in the Dean-Stark trap.

-

Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material. The reaction is typically complete in 5-8 hours when no more water is being collected.

-

Cooldown: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Controlled Crystallization of the Free Base

-

Solvent Removal: Concentrate the reaction mixture from Protocol 1 under reduced pressure to remove the majority of the ethanol and toluene.

-

Dissolution & Extraction: Add deionized water (500 mL) and ethyl acetate (500 mL) to the residue. Stir until all solids are dissolved.

-

Neutralization: Cool the biphasic mixture to 10-15°C. Add a solution of potassium carbonate (K₂CO₃) in water (e.g., 30% w/v) dropwise with vigorous stirring, monitoring the pH of the aqueous layer. Stop the addition when the pH reaches 7.5-8.0.[1]

-

Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (200 mL). Combine the organic layers.

-

Wash: Wash the combined organic layers with brine (200 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Crystallization:

-

Filter off the drying agent and concentrate the ethyl acetate solution under vacuum to a volume of ~250 mL.

-

Cool the solution to 35°C. Add seed crystals (0.2 g) of pure product.

-

Stir at 35°C for 1 hour. A slurry should form.

-

Cool the slurry to 0-5°C over 3 hours.

-

Hold at 0-5°C for at least 2 hours.

-

-

Isolation: Filter the solid product, wash the cake with cold (0°C) ethyl acetate (50 mL), and dry under vacuum at 35-40°C to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A1: The following table summarizes the key parameters and their importance.

| Parameter | Lab-Scale Control | Pilot-Scale Challenge & Justification | Recommended Range |

| Temperature | Heating mantle | Slower heat transfer in large vessels. Risk of localized overheating, leading to side products. | Reflux (~80-85°C) |

| Water Content | Evaporation | Equilibrium limitation. Requires active removal via azeotropic distillation for reaction completion. | <0.5% in reaction |

| Neutralization pH | Pipette addition | Exotherms and localized pH spikes can cause product hydrolysis. Requires slow, subsurface addition with efficient cooling. | 6.5 - 8.2[4] |

| Agitation | Magnetic stir bar | Inefficient mixing can lead to poor heat transfer and localized concentration gradients during reaction and neutralization. | Maintain good solid suspension and phase mixing. |

Q2: How does the choice of acid catalyst (e.g., H₂SO₄ vs. SOCl₂ vs. HCl gas) impact the scale-up process? A2:

-

Sulfuric Acid (H₂SO₄): Non-volatile, strong catalyst, and dehydrating agent.[5] It is cost-effective but requires a significant amount of base for neutralization, generating a large volume of salt waste.

-

Thionyl Chloride (SOCl₂): Reacts with ethanol to form HCl gas and sulfur dioxide in situ. It is highly effective as it also scavenges water. However, it is corrosive, toxic, and generates gaseous byproducts that require scrubbing, complicating reactor setup.[3]

-

Hydrogen Chloride (HCl) Gas: A clean catalyst as it can be removed during solvent evaporation. Requires specialized equipment for handling corrosive gas and ensuring consistent concentration in the reaction medium.[4]

For scale-up, H₂SO₄ is often preferred for its ease of handling despite the work-up challenges.

Q3: What are the primary safety considerations for this process at an industrial scale? A3:

-

Flammable Solvents: The use of large quantities of ethanol, toluene, and ethyl acetate requires explosion-proof equipment, proper grounding, and inert atmosphere blanketing (e.g., with nitrogen).

-

Corrosive Reagents: Concentrated sulfuric acid and thionyl chloride are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

-

Exothermic Neutralization: The neutralization of strong acid is highly exothermic. The process must be designed with adequate cooling capacity to prevent a runaway reaction. Slow, controlled addition of the base is critical.

-

Gas Evolution: Using thionyl chloride generates HCl and SO₂ gas, which must be vented through a scrubber system.

Section 5: References

-

Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.

-

US Patent 6,218,566 B1 - Process for manufacturing of L-DOPA ethyl ester. Google Patents.

-

US Patent Application 2003/0135065 A1 - Process for the production of L-DOPA ethyl ester. Google Patents.

-

Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications.

-

Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate. PrepChem.com.

-

Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. PMC.

-

How to purify esterefication product? ResearchGate.

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central.

-

Alanine Impurities and Related Compound. Veeprho.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6218566B1 - Process for manufacturing of L-DOPA ethyl ester - Google Patents [patents.google.com]

- 4. US20030135065A1 - Process for the production of L-DOPA ethyl ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

Validation & Comparative

Spectroscopic Characterization Guide: 3-(3,4-Dimethoxyphenyl)alanine Ethyl Ester

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists

Executive Summary & Strategic Context